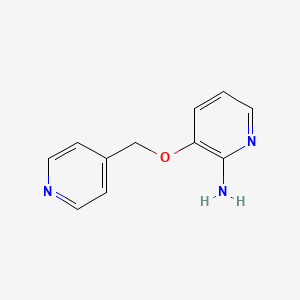

3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Description

Properties

IUPAC Name |

3-(pyridin-4-ylmethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHCARUUPPPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96428-83-0 | |

| Record name | 3-(pyridin-4-ylmethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of action for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine derivatives

The following technical guide details the mechanism of action for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine derivatives , with a primary focus on their role as Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors . While this scaffold shares structural features with Type II kinase inhibitors (targeting CSF-1R/VEGFR), the most distinct and validated high-affinity mechanism for this specific chemotype lies in epigenetic modulation.

Executive Summary

The 3-(Pyridin-4-ylmethoxy)pyridin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized to design reversible, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1) . These derivatives function as histone H3 mimics , where the 2-aminopyridine (or its reduced piperidine analog) engages the catalytic pocket of LSD1, blocking the demethylation of mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). This inhibition leads to the re-activation of silenced tumor suppressor genes and the induction of differentiation in varying malignancies, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Structural Basis of Target Engagement

The efficacy of these derivatives stems from their ability to masquerade as the biological substrate of LSD1 (the N-terminal tail of Histone H3). The molecule can be dissected into three functional domains:

| Domain | Chemical Moiety | Mechanistic Function |

| Warhead / Anchor | 2-Aminopyridine (or 2-Aminopiperidine) | Substrate Mimicry: Mimics the protonated |

| Linker | Methoxy Bridge (-OCH | Geometry Control: Provides the optimal distance and rotational freedom to position the "Tail" group deep into the hydrophobic substrate channel, mimicking the peptide backbone. |

| Tail / Cap | Pyridin-4-yl (Ring B) | Hydrophobic Interaction: Occupies the large hydrophobic pocket adjacent to the FAD cofactor, displacing water and stabilizing the inhibitor-enzyme complex via |

SAR Insight: The Pyridine-Piperidine Switch

While the pyridine core (3-(pyridin-4-ylmethoxy)pyridin-2-amine) serves as the aromatic precursor, Structure-Activity Relationship (SAR) studies reveal that reducing the central pyridine to a piperidine often enhances potency by 10-100 fold.

-

Pyridine Form: Planar, aromatic.[1] Moderate basicity.

-

Piperidine Form: Non-planar (chair conformation), aliphatic. Higher basicity (

), enhancing the electrostatic interaction with the anionic Asp555 residue in the LSD1 active site.

Core Mechanism: LSD1 Inhibition & Epigenetic Reprogramming

LSD1 (KDM1A) is a flavin-dependent amine oxidase that specifically removes methyl groups from H3K4me1/2, a mark associated with active gene transcription. Overexpression of LSD1 leads to the aberrant silencing of tumor suppressor genes.

Step-by-Step Mechanism

-

Competitive Binding: The derivative enters the LSD1 catalytic cleft, competing with the endogenous Histone H3 tail.

-

Active Site Occlusion: The 2-amino group anchors to Asp555 (carboxylate), while the pyridin-4-ylmethoxy tail extends towards the FAD cofactor, blocking the hydride transfer tunnel.

-

Enzymatic Blockade: By occupying the site, the inhibitor prevents the oxidation of the H3K4-methyl amine by FAD, halting the demethylation cycle.

-

Chromatin Remodeling:

-

Inhibition Result: Cellular levels of H3K4me2 (and H3K4me1) increase at specific promoter regions.

-

Gene Activation: The accumulation of H3K4 methylation marks recruits chromatin remodelers (e.g., HATs), restoring the expression of differentiation genes (e.g., CD11b in myeloid cells).

-

Pathway Visualization

The following diagram illustrates the cascade from inhibitor binding to phenotypic outcome.

Caption: Logical flow of LSD1 inhibition leading to epigenetic restoration and tumor suppression.

Experimental Validation Protocols

To validate the mechanism of action for these derivatives, the following assay cascade is recommended. These protocols are designed to confirm target engagement (LSD1) and functional efficacy.

Protocol A: LSD1 Peroxidase-Coupled Biochemical Assay

Objective: Quantify the

-

Reagent Prep:

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

-

Enzyme: Recombinant Human LSD1 (1-852 aa).

-

Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

-

-

Inhibitor Incubation:

-

Dispense 10

L of derivative (serial dilution in DMSO) into a 384-well black plate. -

Add 20

L of LSD1 enzyme (20 nM final). -

Incubate for 15 minutes at Room Temperature (RT) to allow binding.

-

-

Reaction Initiation:

-

Add 20

L of Mix: HRP (1 U/mL), Amplex Red (50

-

-

Measurement:

-

Incubate for 30-60 minutes at RT in the dark.

-

Measure Fluorescence: Ex 530 nm / Em 590 nm.

-

-

Data Analysis:

-

Calculate % Inhibition relative to DMSO control. Fit to a 4-parameter logistic model to determine

.

-

Protocol B: Cellular H3K4 Methylation Blot (Target Engagement)

Objective: Confirm that the inhibitor modulates H3K4 methylation levels inside the cell.

-

Cell Treatment:

-

Treat AML cells (e.g., MV4-11 or THP-1) with the derivative (at

) for 24-48 hours.

-

-

Histone Extraction:

-

Lyse cells using Triton Extraction Buffer (TEB) to isolate nuclei.

-

Acid-extract histones using 0.2 N HCl overnight at 4°C.

-

-

Western Blot:

-

Run SDS-PAGE and transfer to nitrocellulose.

-

Primary Antibodies: Anti-H3K4me2 (Active mark) and Anti-Total H3 (Loading control).

-

Detection: Use IR-dye conjugated secondary antibodies for quantitative imaging (Li-Cor Odyssey).

-

Result: A distinct increase in the H3K4me2 band intensity relative to Total H3 confirms LSD1 inhibition.

-

Secondary Pharmacology (Kinase Potential)

While LSD1 is the primary epigenetic target, the 2-aminopyridine motif is also a "hinge-binding" pharmacophore found in Type II kinase inhibitors. Researchers should be aware of potential off-target activity against:

-

CSF-1R (c-Fms): The "pyridin-4-ylmethoxy" tail can occupy the back pocket of the kinase ATP site.

-

VEGFR2: Similar structural overlap with inhibitors like Motesanib.

Selectivity Profiling: It is mandatory to screen these derivatives against a kinase panel (e.g., KINOMEscan) early in development to distinguish epigenetic efficacy from kinase-driven cytotoxicity.

References

-

LSD1 Inhibition & SAR

- Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- Source: Journal of Medicinal Chemistry (2016).

- Context: Describes the design of the pyridine/piperidine scaffold, crystallographic binding modes, and cellular valid

-

Kinase Scaffold Context

- Title: Discovery of CSF-1R Inhibitors with Pyridine-Amine Scaffolds.

- Source: ACS Medicinal Chemistry Letters (General Reference for Scaffold Class).

- Context: Provides structural context for the "pyridin-methoxy" tail in kinase inhibition.

-

Epigenetic Assay Protocols

- Title: Guidelines for the biochemical evalu

- Source: NIH/NC

- Context: Standardized protocols for HRP-coupled demethylase assays.

Sources

History and discovery of pyridine-methoxy-pyridin-amine compounds

An In-depth Technical Guide to the History and Discovery of Pyridine-Methoxy-Pyridin-Amine Compounds

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a significant portion of FDA-approved pharmaceuticals.[1][2] Among its myriad derivatives, the pyridine-methoxy-pyridin-amine scaffold has emerged as a particularly fruitful area of research, yielding compounds with potent biological activities. This guide provides a comprehensive exploration of the history, discovery, synthesis, and mechanistic underpinnings of this important chemical class. We will trace the evolution of synthetic strategies, delve into the critical role of methoxy and amino functional groups in modulating activity, and analyze the structure-activity relationships that govern their therapeutic potential, with a primary focus on their development as novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising scaffold.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the design of bioactive molecules.[3][4] Its prevalence is second only to benzene in FDA-approved drugs, a testament to its versatile chemical properties.[1][5] The nitrogen atom imparts unique characteristics: it renders the ring electron-deficient, influences its basicity, and provides a key site for hydrogen bonding, all of which are critical for molecular recognition and interaction with biological targets.[6][7] Pyridine derivatives exhibit an exceptionally broad range of pharmacological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[1][] This inherent biological promiscuity makes the pyridine scaffold a "privileged structure" that continues to inspire the development of new therapeutic agents.[2]

The Strategic Incorporation of Key Functional Groups

The therapeutic efficacy of the pyridine core is profoundly influenced by its substituents. In the context of the pyridine-methoxy-pyridin-amine class, the amino and methoxy groups are not mere decorations; they are strategic additions that dictate the molecule's pharmacological profile.

The Aminopyridine Moiety

The introduction of an amino group (-NH₂) onto the pyridine ring is a critical step in creating many potent drug candidates. This functional group can act as a hydrogen bond donor and acceptor, and its basicity can be fine-tuned by its position on the ring and by other substituents. Historically, the synthesis of aminopyridines was advanced by the Chichibabin reaction, first published in 1914, which allows for the direct amination of pyridine.[3] In modern drug design, the amino group often serves as a crucial linker or a key pharmacophoric element, enabling precise interactions with enzyme active sites or receptors.[9][10]

The Methoxy Group: A Tool for Fine-Tuning Molecular Properties

The methoxy group (-OCH₃) is a powerful tool in medicinal chemistry for modulating a molecule's physicochemical properties.[1][5] Its inclusion can:

-

Alter Basicity: A 2-methoxy group on a pyridine ring reduces the basicity of the ring nitrogen through inductive electron-withdrawing effects and steric shielding.[11] This can be advantageous in preventing off-target effects or improving pharmacokinetic profiles.

-

Enhance Metabolic Stability: Methoxy groups can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Improve Solubility and Permeability: The polarity and hydrogen bond accepting capability of the methoxy group can be leveraged to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Act as a Bioisostere: The methoxy group can serve as a bioisosteric replacement for other functional groups, such as hydroxyl or even fluoro groups, to fine-tune binding affinity and other properties while maintaining the core biological activity.[12]

Synthesis and Discovery: Forging the Core Scaffold

The construction of the pyridine-methoxy-pyridin-amine backbone relies on established and innovative synthetic methodologies. The primary approach involves the coupling of a substituted aminopyridine with another aryl or heteroaryl ring system.

Foundational Synthetic Strategies

A common and effective method for synthesizing the core structure is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a halogenated pyridine derivative and an amine. The electron-deficient nature of the pyridine ring facilitates the displacement of the halide by the amine nucleophile.[6][13]

Another key strategy is the transition-metal-catalyzed cross-coupling reaction, which offers a versatile route to forming the crucial C-N bond between the pyridine and amine components.[14]

Caption: General synthetic workflow for N-Aryl-pyridin-2-amine scaffolds.

Experimental Protocol: Synthesis of 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine

This protocol is adapted from the synthesis of compound 3a as described in the literature, which serves as a representative example of this class of molecules.[15]

Step 1: Reaction Setup

-

To a solution of a suitable starting material, such as 2,6-dichloro-3-nitropyridine (1.0 equivalent), in an appropriate solvent like anhydrous tetrahydrofuran (THF), add 4-methoxy-N-methylaniline (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Addition of Base

-

Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), to the cooled reaction mixture portion-wise.

-

Causality Note: The base is essential to deprotonate the amine, generating the corresponding anion which is a more potent nucleophile for the subsequent SNAr reaction.

Step 3: Reaction Progression

-

After the addition of the base, allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

Step 4: Workup and Purification

-

Once the reaction is complete, quench the mixture by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary diarylamine derivative.[15]

Mechanism of Action and Structure-Activity Relationship (SAR)

A significant portion of the research into pyridine-methoxy-pyridin-amine compounds has focused on their potential as anticancer agents, with a primary mechanism being the inhibition of tubulin polymerization.[15]

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics are potent anticancer agents.

Several pyridine-methoxy-pyridin-amine derivatives have been shown to inhibit tubulin assembly, with IC₅₀ values comparable to clinical candidates like Combretastatin A-4 (CA-4).[15] These compounds act by binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The cell is unable to properly segregate its chromosomes, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[15]

Caption: Mechanism of action via inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridine-methoxy-pyridin-amine scaffold has provided crucial insights into the structural requirements for potent antiproliferative activity.

| Position/Modification | Observation | Implication | Reference |

| Pyridine Ring (R³ position) | Substitution at this position has a greater impact on potency than substitution at R⁴. | The R³ position is likely involved in a critical binding interaction within the target protein. | [15] |

| Pyridine Ring (R³ substituent) | Replacing a nitro group with a methoxy carbonyl (-COOMe) significantly enhances potency (e.g., 10-fold increase). | The methoxy carbonyl group may provide a more favorable electronic or steric fit in the binding pocket. | [15] |

| General Substituents | Presence of -OMe, -OH, and -NH₂ groups on the rings generally enhances antiproliferative activity. | These groups can participate in hydrogen bonding, enhancing target affinity. | [1][5] |

| General Substituents | Halogen atoms or other bulky groups tend to decrease antiproliferative activity. | Bulky groups may cause steric hindrance, preventing optimal binding to the target. | [1][5] |

Therapeutic Applications and Future Outlook

The primary therapeutic application explored for this class of compounds is oncology. Their ability to act as potent tubulin polymerization inhibitors makes them attractive candidates for the treatment of various cancers.[15] The lead compounds have demonstrated significant cytotoxic activity against multiple human tumor cell lines, including lung, oral, and prostate cancer, with GI₅₀ values in the sub-micromolar range.[15]

Beyond cancer, the broader aminopyridine class has shown promise against a range of diseases. For instance, different aminopyridine derivatives have been investigated as antimalarial, antitrypanosomal, and anti-inflammatory agents.[9][10][16] This suggests that the pyridine-methoxy-pyridin-amine scaffold could be a versatile template for developing drugs against other diseases by modifying its substitution patterns to engage different biological targets.

The future of this scaffold lies in lead optimization to enhance drug-like properties, including improving metabolic stability and oral bioavailability, while minimizing toxicity. Further exploration of bioisosteric replacements for the pyridine or phenyl rings could lead to novel analogues with improved potency and selectivity.[16][17]

Conclusion

The pyridine-methoxy-pyridin-amine scaffold represents a compelling and highly adaptable platform in modern drug discovery. Its history is rooted in the fundamental principles of heterocyclic chemistry, strategically leveraging the unique properties of the pyridine ring and key functional groups to achieve potent biological activity. Through systematic synthetic exploration and mechanistic studies, these compounds have been identified as potent inhibitors of tubulin polymerization, marking them as promising leads for the development of next-generation anticancer therapeutics. The deep understanding of their synthesis and structure-activity relationships provides a solid foundation for future research aimed at translating this chemical class into clinically effective medicines.

References

- What is 2-Amino-4-methoxypyridine and how is it synthesized? - FAQ - Guidechem.

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Nucleophilic amination of methoxypyridines by a sodium hydride - DR-NTU.

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.

- Biological Activities of Pyridine Deriv

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchG

- Bioisosteric Replacements - Cambridge MedChem Consulting.

- Pyridines - Wikipedia.

- Pyridine synthesis - Organic Chemistry Portal.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed.

- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed.

- Pyridine - Wikipedia.

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.

- PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridines - Wikipedia [en.wikipedia.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. Page loading... [wap.guidechem.com]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Abstract & Application Scope

3-(Pyridin-4-ylmethoxy)pyridin-2-amine is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, CDK) and PROTAC linkers. Its structure features a 2-aminopyridine "head" capable of bidentate hydrogen bonding in the ATP-binding pocket, linked via an ether bridge to a pyridine ring that often engages in solvent-front interactions.

This Application Note provides a robust, scalable synthesis protocol. Unlike general literature that often overlooks regioselectivity issues inherent to aminopyridines, this guide specifically addresses the control of O-alkylation vs. N-alkylation and provides a self-validating purification workflow.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Williamson Ether Synthesis strategy. While a Mitsunobu coupling is theoretically possible, the Williamson approach is preferred for scale-up due to easier purification (avoiding phosphine oxide byproducts) and lower reagent costs.

Strategic Disconnection

The target molecule is disconnected at the ether oxygen, revealing two key fragments:

-

Nucleophile: 2-Amino-3-hydroxypyridine (stable, commercially available).

-

Electrophile: 4-(Chloromethyl)pyridine hydrochloride.

Critical Design Considerations

-

Regioselectivity: 2-Amino-3-hydroxypyridine is an ambident nucleophile. Alkylation can occur at the hydroxyl oxygen (desired), the ring nitrogen, or the exocyclic amine.

-

Solution: Use of Cesium Carbonate (

) in DMF . The "Cesium Effect" enhances the nucleophilicity of the oxygen anion while the solvent polarity favors the charge-controlled O-alkylation over the orbital-controlled N-alkylation.

-

-

Stability of Electrophile: 4-(Chloromethyl)pyridine is unstable as a free base (prone to self-polymerization).

-

Solution: Use the Hydrochloride salt and neutralize it in situ within the reaction vessel.

-

Reaction Scheme Visualization

Figure 1: Synthetic pathway highlighting the convergence of fragments and potential regioselectivity divergence.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Purity | Role |

| 2-Amino-3-hydroxypyridine | 110.11 | 1.0 | >98% | Nucleophile |

| 4-(Chloromethyl)pyridine HCl | 164.03 | 1.2 | >97% | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.5 | 99% | Base |

| DMF (Anhydrous) | - | - | 99.8% | Solvent |

| Ethyl Acetate | - | - | ACS | Extraction |

Step-by-Step Methodology

Step 1: Nucleophile Activation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

-

Charge the flask with 2-Amino-3-hydroxypyridine (1.10 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Add

(8.15 g, 25.0 mmol) in a single portion.-

Note: The solution will turn a dark suspension. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.

-

Step 2: Electrophile Addition & Reaction

-

Add 4-(Chloromethyl)pyridine hydrochloride (1.97 g, 12.0 mmol) directly to the suspension.

-

Caution: Mild exotherm and gas evolution (

) may occur.

-

-

Heat the reaction mixture to 80°C using an oil bath.

-

Monitor the reaction by LC-MS or TLC (10% MeOH in DCM) after 3 hours.

-

Checkpoint: The starting material (

) should disappear, and the product (

-

-

Stir for a total of 4–6 hours until conversion >95%.

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

-

Observation: The product may precipitate as a beige solid. If precipitation is heavy, filter directly. If not, proceed to extraction.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Tip: If an emulsion forms due to DMF, add a small amount of saturated LiCl solution.

-

-

Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate/Ethanol (9:1). Cool slowly to 4°C.

-

Flash Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography using a gradient of 0–10% Methanol in Dichloromethane (DCM).

Process Workflow Diagram

Figure 2: Operational workflow from reagent charging to final isolation.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

NMR Interpretation[5]

-

H NMR (400 MHz, DMSO-

- 8.55 (d, 2H, pyridine-H) – Characteristic of the 4-pyridyl group.

- 7.60 (dd, 1H, aminopyridine-H).

- 7.40 (d, 2H, pyridine-H).

- 6.60 (dd, 1H, aminopyridine-H).

-

5.80 (s, 2H,

-

5.20 (s, 2H,

Troubleshooting: O- vs. N-Alkylation

The most common failure mode is N-alkylation on the ring nitrogen.

-

Diagnostic: In the

C NMR, the -

Corrective Action: If N-alkylation is observed, lower the reaction temperature to 60°C and ensure

is fresh and dry.

References

-

General Synthesis of 3-Alkoxypyridin-2-amines

-

Reagent Handling (2-Amino-3-hydroxypyridine)

-

Mechanistic Insight (Pyridyl Alkylation)

-

Analogous Synthesis (Piperidine Ethers)

Sources

- 1. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 6. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

Reagents required for synthesizing 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

[1]

Executive Summary

This application note details the synthetic pathway for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine , a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., crizotinib analogs) and tubulin polymerization inhibitors. The 2-aminopyridine core functionalized at the 3-position with a pyridyl ether linkage provides a unique hydrogen-bonding motif essential for ATP-binding pocket interactions.

This guide prioritizes the "Nitro Route" (via 3-hydroxy-2-nitropyridine) as the Gold Standard for industrial scalability and regioselectivity, ensuring exclusive O-alkylation. A secondary "Direct Amine Route" is provided for rapid, small-scale synthesis, with specific caveats regarding N-alkylation side reactions.

Retrosynthetic Analysis & Strategy

The target molecule consists of two pyridine rings linked by a methylene-ether bridge. The strategic disconnection occurs at the ether oxygen.

-

Disconnection: Ether bond formation between the 3-hydroxyl group of the pyridine core and the 4-methyl group of the pendant pyridine.

-

Nucleophile: 3-Hydroxy-2-nitropyridine (preferred) or 2-Amino-3-hydroxypyridine.

-

Electrophile: 4-(Chloromethyl)pyridine hydrochloride.

Reaction Scheme

Caption: Two-step synthesis via nitro intermediate to ensure regioselective O-alkylation.

Critical Reagents & Materials

Table 1: Reagents and Stoichiometry (Nitro Route)

| Reagent | CAS No. | Role | Equiv. | Notes |

| 3-Hydroxy-2-nitropyridine | 15128-82-2 | Starting Material | 1.0 | Precursor ensuring O-selectivity. |

| 4-(Chloromethyl)pyridine HCl | 1822-51-1 | Electrophile | 1.2 | Hygroscopic; store in desiccator. |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Base | 2.5 | Promotes O-alkylation; neutralizes HCl salt. |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | - | Anhydrous (<0.05% water). |

| Iron Powder (Fe) | 7439-89-6 | Reductant | 5.0 | For nitro reduction (Step 2). |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Additive | 5.0 | Proton source for reduction. |

Alternative Starting Material (Direct Route)

-

2-Amino-3-hydroxypyridine (CAS 16867-03-1): Can be used directly but requires careful control to avoid alkylation of the primary amine.

Detailed Experimental Protocols

Protocol A: The "Nitro Route" (High Purity & Scale)

Recommended for >1g synthesis to avoid purification issues associated with N-alkylation.

Step 1: O-Alkylation

-

Preparation : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-2-nitropyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation : Add Cesium Carbonate (2.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will typically turn deep yellow/orange as the phenoxide forms.

-

Alkylation : Add 4-(chloromethyl)pyridine hydrochloride (1.2 equiv) portion-wise to control exotherm.

-

Reaction : Heat the mixture to 60–65°C for 4–6 hours. Monitor by LCMS or TLC (5% MeOH in DCM).

-

Checkpoint: Conversion should be >95%. If incomplete, add 0.1 equiv of electrophile and stir longer.

-

-

Workup :

Step 2: Nitro Reduction

-

Setup : Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

-

Activation : Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

-

Reflux : Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Mechanism: Fe oxidizes to Fe(II)/Fe(III) while reducing -NO₂ to -NH₂.

-

-

Filtration : Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation : Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove inorganic salts), dry, and concentrate.

-

Purification : Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH/NH₃).

Protocol B: The "Direct Route" (Rapid Synthesis)

Recommended for small scale (<100 mg) or when nitro precursor is unavailable.

-

Reagents : 2-Amino-3-hydroxypyridine (1.0 equiv), NaH (60% in oil, 2.2 equiv), 4-(chloromethyl)pyridine HCl (1.1 equiv).

-

Solvent : Anhydrous DMF.

-

Procedure :

-

Risk : Competitive N-alkylation at the 2-amino position. Separation of O- vs N-alkylated products requires careful chromatography (gradient 0-10% MeOH in DCM).

Workup & Purification Flowchart

Caption: Decision logic for isolating the intermediate or final product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

-

1H NMR (DMSO-d6) :

-

Ether Linkage : Look for a singlet (2H) around δ 5.2–5.4 ppm corresponding to the -O-CH₂- group.

-

Pyridine Ring (Core) : 2-Amino group typically appears as a broad singlet around δ 5.8–6.5 ppm (exchangeable with D₂O). The aromatic protons of the 2-aminopyridine will be shifted upfield relative to the nitro precursor.

-

Pyridine Ring (Pendant) : Two doublets (AA'BB' system) for the 4-pyridyl group around δ 7.4 and 8.6 ppm .

-

-

Mass Spectrometry (ESI+) :

-

Target Mass: [M+H]+ = 202.09 .

-

Common Impurity: N-alkylated isomer (same mass, different retention time) or bis-alkylated product (Mass ~293).

-

Safety & Handling

-

Sodium Hydride (NaH) : Reacts violently with water/moisture. Use under inert atmosphere (Argon/Nitrogen).

-

4-(Chloromethyl)pyridine HCl : Vesicant and skin irritant. Handle in a fume hood. The free base is unstable and polymerizes; generate it in situ or use the salt with excess base.

-

Aminopyridines : Toxic by ingestion and skin absorption. Wear nitrile gloves and eye protection.

References

-

Synthesis of 2-Amino-3-hydroxypyridine

-

Alkylation of Hydroxypyridines

-

General Pyridine Synthesis Protocols

-

Organic Syntheses. "3-Aminopyridine." Org. Synth. 1955, 35, 3. Link

-

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

Application Note: Strategic Coupling of Pyridin-4-ylmethanol with 2-Aminopyridines

Executive Summary & Chemical Strategy

Coupling pyridin-4-ylmethanol (4-hydroxymethylpyridine) with 2-aminopyridines is a deceptively complex transformation frequently encountered in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] The reaction presents two primary chemoselective challenges:

-

Poor Electrophilicity: The hydroxyl group of pyridin-4-ylmethanol is a poor leaving group and requires activation.[1]

-

Ambident Nucleophilicity: 2-Aminopyridines possess two nucleophilic sites: the exocyclic amine (

) and the endocyclic ring nitrogen (

This guide details three validated protocols to overcome these barriers, ranked by reliability and scalability.

Decision Matrix: Selecting Your Protocol

| Feature | Method A: Reductive Amination | Method B: Borrowing Hydrogen | Method C: Activation-Displacement |

| Mechanism | Oxidation | Metal-Catalyzed Hydrogen Transfer | |

| Reliability | High (Gold Standard) | Moderate (Substrate Dependent) | Moderate (Regioselectivity risks) |

| Regioselectivity | Excellent (Favors Exocyclic N) | Excellent | Variable (Requires strong base) |

| Atom Economy | Moderate (Requires reductant) | High (Water is sole byproduct) | Low (Stoichiometric waste) |

| Use Case | General synthesis, unstable substrates | Green chemistry, large scale | When oxidation is impossible |

Mechanistic Insight: The Regioselectivity Challenge

Understanding the electronic bias of 2-aminopyridine is critical. The resonance interaction between the exocyclic amino group and the pyridine ring decreases the nucleophilicity of the exocyclic nitrogen while increasing the electron density at the ring nitrogen (N1) and C3/C5 positions.

-

Neutral Conditions: Alkylation occurs preferentially at N1 (Ring N) .

-

Anionic Conditions (Strong Base): Deprotonation of the amine (

in DMSO) creates a hard nucleophile that alkylates at the Exocyclic N . -

Reductive Amination: Formation of the imine (Schiff base) locks the connectivity to the exocyclic nitrogen before the C-N bond is permanently fixed.

Protocol A: Reductive Amination (The Gold Standard)

This is the most robust method for general laboratory synthesis. It circumvents the "leaving group" issue by converting the alcohol to an aldehyde, which then condenses selectively with the exocyclic amine.

Phase 1: Oxidation of Pyridin-4-ylmethanol

Note: Pyridine-4-carboxaldehyde is commercially available but unstable.[1] Fresh preparation is recommended.

-

Reagents: Pyridin-4-ylmethanol (1.0 equiv), Activated

(10.0 equiv), DCM (Anhydrous).[1] -

Procedure:

-

Suspend pyridin-4-ylmethanol in DCM (0.2 M).

-

Add activated

(manganese dioxide). -

Stir at reflux for 4–12 hours. Monitor by TLC (Aldehyde spot is usually less polar).

-

Filter through a Celite pad to remove solids. Concentrate the filtrate.

-

Result: Crude isonicotinaldehyde (use immediately).

-

Phase 2: Reductive Coupling[1]

-

Reagents:

-

Procedure:

-

Dissolve 2-aminopyridine in DCE (0.1 M).

-

Add isonicotinaldehyde and Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT) to allow imine formation.

-

Checkpoint: The solution may turn slightly yellow/orange.

-

-

Add

in one portion. -

Stir at RT for 12–16 hours under inert atmosphere (

). -

Quench: Add saturated aqueous

. Stir vigorously for 20 minutes. -

Extraction: Extract with DCM (3x). Dry organics over

.[1][2][3] -

Purification: Flash chromatography (MeOH/DCM gradient).

-

Why this works: The imine formation is reversible, but the reduction is irreversible.

Protocol B: Catalytic "Borrowing Hydrogen" (The Green Route)

For scale-up or green chemistry applications, this method couples the alcohol and amine directly using a transition metal catalyst to "borrow" hydrogen from the alcohol (oxidizing it transiently) and returning it to the imine (reducing it).

Reagents

-

Substrates: Pyridin-4-ylmethanol (1.0 equiv), 2-Aminopyridine (1.0 equiv).[1]

-

Catalyst:

(1–2 mol%) or -

Base:

or -

Solvent: Toluene or Water (micellar conditions).

Procedure

-

Charge a pressure tube or sealed vial with the catalyst, base, and substrates.

-

Add Toluene (0.5 M concentration). Note: High concentration often favors this bimolecular reaction.

-

Seal and heat to 110°C for 18–24 hours.

-

Cool to RT. Filter through a silica plug to remove metal residues.

Mechanism:

-

Catalyst dehydrogenates alcohol

Aldehyde + -

Aldehyde + Amine

Imine + -

transfers hydride to Imine

Note: This method ensures exclusive N-exocyclic alkylation because the intermediate is an imine [2].[1]

Protocol C: Activation-Displacement (Legacy Method)

Use this only if the reductive amination fails or if you require a specific substitution pattern incompatible with oxidation.

Phase 1: Chlorination

Caution: 4-(Chloromethyl)pyridine is unstable as a free base (self-polymerization).[1] Isolate as the HCl salt.

-

Dissolve pyridin-4-ylmethanol in

(Thionyl chloride) at 0°C. -

Reflux for 2 hours.

-

Evaporate excess

to dryness.[1] -

Isolate 4-(chloromethyl)pyridine hydrochloride .[1]

Phase 2: Nucleophilic Substitution ( )[1]

-

Reagents: 2-Aminopyridine, NaH (60% dispersion), DMF (Anhydrous).

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 equiv) in DMF at 0°C.

-

Add NaH (2.2 equiv).[1] Note: Extra base needed to neutralize the HCl salt of the electrophile.

-

Stir for 30 mins at 0°C

RT. Evolution of -

Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv) slowly.[1]

-

Stir at RT for 4 hours.

-

Quench: Careful addition of water/ice.

-

Workup: Extract with EtOAc. Note: DMF is hard to remove; wash organic layer with 5% LiCl solution.

-

Critical Warning: Without NaH, the neutral 2-aminopyridine will attack via the Ring Nitrogen, forming the inactive pyridinium salt [3].

Troubleshooting & Analytical Data

Common Issues

| Symptom | Cause | Solution |

| Low Yield (Method A) | Incomplete Imine Formation | Add molecular sieves (4Å) or |

| Ring Alkylation (Method C) | Insufficient Base | Ensure NaH is fresh; ensure full deprotonation time (bubbling stops) before adding electrophile.[1] |

| Polymerization | Unstable Electrophile | In Method C, do not free-base the picolyl chloride; use the HCl salt directly in the basic mixture. |

Expected NMR Signals (Product)

-

Methylene Bridge (

): Look for a doublet (if coupled to NH) or singlet around -

Amine Proton (

): Broad singlet, exchangeable with

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Li, F., et al. (2020). "Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy." RSC Advances.

-

Morressier, T. (2018).[4] "Mild, general and regioselective synthesis of 2-aminopyridines." Morressier Conference Proceedings.

-

Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

Sources

Mastering the Preparation of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine Stock Solutions in DMSO: An In-depth Application Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and biomedical research, the precision and reliability of experimental data are paramount. The journey to reproducible results begins with the meticulous preparation of test compounds. This guide provides a comprehensive, scientifically-grounded protocol for the preparation of stock solutions of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document moves beyond a simple set of instructions, delving into the rationale behind each step to empower researchers with the knowledge to ensure the integrity and stability of their valuable compounds.

Foundational Principles: Understanding the Compound and Solvent

Before embarking on the practical aspects of stock solution preparation, a foundational understanding of the key components is essential.

3-(Pyridin-4-ylmethoxy)pyridin-2-amine: This organic molecule, with the chemical formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol , belongs to the aminopyridine class of compounds[1]. Aminopyridines are known for their diverse biological activities and are often investigated in various therapeutic areas. The structural features of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine, including the pyridine rings, suggest a degree of aromaticity and potential for hydrogen bonding, which influences its solubility and stability.

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent widely utilized in biological research for its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds. However, its utility is accompanied by specific properties that demand careful handling. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact compound solubility and stability over time. Therefore, the use of high-purity, anhydrous DMSO is non-negotiable for the preparation of reliable stock solutions.

Pre-Protocol Essential: Determining Compound Solubility

Protocol for Preliminary Solubility Assessment:

-

Material Preparation:

-

3-(Pyridin-4-ylmethoxy)pyridin-2-amine (solid powder)

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Small, clear glass vials with screw caps

-

Vortex mixer

-

-

Procedure:

-

Tare a clean, dry vial on the analytical balance.

-

Carefully weigh approximately 1-2 mg of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine into the vial and record the exact mass.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a bright light source. If the solid has completely dissolved, proceed to the next step. If not, sonication in a water bath for 5-10 minutes may aid dissolution.

-

Continue adding small, precise increments of the compound (e.g., 1 mg at a time), vortexing thoroughly after each addition, until a small amount of solid material no longer dissolves, indicating a saturated solution.

-

Calculate the approximate solubility based on the total mass of the compound dissolved in the known volume of DMSO.

-

This preliminary assessment provides a working solubility range, enabling the preparation of stock solutions at concentrations that ensure complete dissolution.

Core Protocol: Gravimetric Preparation of a 10 mM Stock Solution

The gravimetric method, which relies on mass measurements for both the solute and the solvent, is inherently more accurate and reproducible than volumetric methods[2]. This protocol details the gravimetric preparation of a 10 mM stock solution.

Materials and Equipment:

| Item | Specifications |

| Reagents | |

| 3-(Pyridin-4-ylmethoxy)pyridin-2-amine | Solid, high-purity powder |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered |

| Consumables | |

| Sterile, amber glass vials with PTFE-lined screw caps | Appropriate volume for the final stock solution |

| Sterile, disposable pipette tips | Compatible with micropipettes |

| Equipment | |

| Calibrated analytical balance | Readable to at least 0.1 mg |

| Calibrated micropipettes | P200, P1000 |

| Vortex mixer | |

| Sonicator (optional) | For aiding dissolution |

| Personal Protective Equipment (PPE) | |

| Safety glasses with side shields | |

| Lab coat | |

| Chemical-resistant gloves (e.g., nitrile) |

Step-by-Step Methodology:

-

Calculations:

-

Molecular Weight (MW) of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine: 201.22 g/mol [1]

-

To prepare a 10 mM (0.010 mol/L) stock solution:

-

Mass (mg) = 0.010 mmol/mL * 201.22 mg/mmol = 2.0122 mg/mL

-

-

For a final volume of 1 mL, you will need 2.0122 mg of the compound. Adjust the mass based on your desired final volume.

-

-

Preparation:

-

Work in a clean, dry environment, and consider performing the initial weighing and solvent addition in a chemical fume hood.

-

Label a sterile amber glass vial with the compound name, concentration, solvent, and date of preparation.

-

Tare the labeled vial with its cap on the analytical balance.

-

Carefully add the calculated mass of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine to the vial. Record the exact mass.

-

Using a calibrated micropipette with a fresh, sterile tip, add the required volume of anhydrous DMSO to the vial.

-

Tightly cap the vial immediately to minimize moisture absorption.

-

-

Dissolution:

-

Vortex the vial vigorously for 2-3 minutes until the compound is completely dissolved.

-

Visually inspect the solution to ensure no solid particles remain. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to facilitate dissolution.

-

-

Storage:

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials with secure caps. This minimizes the number of freeze-thaw cycles for the main stock.

-

Store the aliquots at -20°C or -80°C in a desiccated environment.

-

}

Experimental workflow for preparing stock solutions.

Safety and Handling: A Self-Validating System of Precaution

Mandatory Safety Precautions:

-

Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

-

Body Protection: Wear a lab coat to protect your clothing and skin.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local and institutional regulations.

}

Key pillars of safe handling for chemical compounds.

Long-Term Stability and Quality Control: Ensuring Experimental Integrity

The long-term stability of stock solutions is crucial for the validity of experimental results, especially in high-throughput screening and longitudinal studies.

Factors Affecting Stability:

-

Water Content: As previously mentioned, the hygroscopic nature of DMSO can lead to the absorption of water, which can cause compound precipitation or degradation[6].

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and may lead to compound degradation or precipitation. While some studies suggest that many compounds are stable through multiple freeze-thaw cycles in anhydrous DMSO, minimizing these cycles is a best practice.

-

Light Exposure: Photolabile compounds can degrade upon exposure to light. Storing solutions in amber vials helps to mitigate this risk.

-

Temperature: While -20°C or -80°C are standard storage temperatures, the optimal temperature can be compound-specific.

Quality Control (QC) Measures:

For critical applications, periodic quality control checks of stock solutions are recommended to ensure concentration and integrity.

-

Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change.

-

Analytical Chemistry: For long-term studies, it is advisable to periodically re-analyze the concentration and purity of the stock solution using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

-

Mettler Toledo. (n.d.). The Benefits of Gravimetric Sample Preparation. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

-

Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyridin-4-ylmethoxy)pyridin-2-amine. Retrieved from [Link]

-

Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

-

Quora. (n.d.). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.

-

Pharmaffiliates. (n.d.). CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyridin-4-ylmethoxy)pyridin-2-amine. Retrieved from [Link]

-

Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

-

MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(15), 3485. [Link]

-

NIH. (2011). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

-

PubChem. (n.d.). (Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. Retrieved from [Link]

-

mVOC 4.0. (n.d.). Pyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 3-(Pyridin-4-ylmethoxy)pyridin-2-amine production

Executive Summary

The synthesis of 3-(pyridin-4-ylmethoxy)pyridin-2-amine typically involves a nucleophilic substitution (

Low purity in this reaction is rarely due to a single factor. It is usually a convergence of three specific failure modes:

-

Regiochemical Ambiguity: Competition between

-alkylation (desired) and -

Electrophile Instability: Rapid self-polymerization of 4-picolyl chloride free base.

-

Oxidative Degradation: The high susceptibility of electron-rich aminopyridines to air oxidation (browning).

This guide provides diagnostic workflows and optimized protocols to resolve these specific issues.

Part 1: Diagnostic Workflows

Visualizing the Problem Space

Use the following pathway map to identify where your specific impurity profile originates.

Figure 1: Reaction pathways showing the competition between the desired O-alkylation and common failure modes (N-alkylation, polymerization, and oxidation).

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Regioselectivity (The "Wrong Isomer" Problem)

User Question: My LC-MS shows a major peak with the correct mass (

Technical Analysis: Yes. 2-amino-3-hydroxypyridine is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized between the oxygen and the ring nitrogen (forming a 2-pyridone-like tautomer).

-

O-Alkylation (Desired): Favored by "hard" conditions and coordinating cations that mask the nitrogen.

-

N-Alkylation (Undesired): Favored by "soft" conditions and solvent effects that leave the nitrogen lone pair exposed.

The Solution: The "Cesium Effect"

Switch your base to Cesium Carbonate (

-

Mechanism: Cesium is a large, soft cation ("polarizable"). However, in DMF,

promotes

| Parameter | Recommendation | Rationale |

| Base | Promotes | |

| Solvent | DMF or DMSO | High polarity is required to dissolve the zwitterionic starting material. |

| Temperature | 60°C - 80°C | Sufficient activation energy for ether formation without degrading the electrophile. |

Issue 2: Reagent Decomposition (The "Black Tar" Problem)

User Question: I neutralized 4-(chloromethyl)pyridine HCl to get the free base, but by the time I added it to the reaction, it had turned into a sticky black solid. My yield is <10%.

Technical Analysis: 4-(Chloromethyl)pyridine (4-picolyl chloride) is highly unstable as a free base. It undergoes intermolecular self-alkylation (quaternization) to form a polypyridinium polymer (black tar). This reaction is autocatalytic and exothermic.

The Solution: In-Situ Generation NEVER isolate the free base of 4-picolyl chloride if you can avoid it.

-

Protocol: Suspend the stable HCl salt directly in the reaction mixture.

-

Stoichiometry: Add an extra equivalent of base (e.g., 3.5 eq total of

) to neutralize the HCl in situ. -

Timing: Do not mix the reagents until the reaction is ready to heat.

Issue 3: Purification Difficulties

User Question: The crude is a dark oil. Column chromatography (Silica/MeOH/DCM) is resulting in broad tailing peaks and poor separation.

Technical Analysis: Both the product and the starting material are basic pyridines. They interact strongly with the acidic silanols on standard silica gel, causing streaking. Furthermore, the 2-aminopyridine moiety makes the molecule highly polar.

The Solution: Basified Silica or Recrystallization

-

Method A (Chromatography): You must basify the silica. Pre-wash the column with 1% Triethylamine (TEA) in DCM, or use a mobile phase containing DCM : MeOH :

(90:9:1) . -

Method B (Acid-Base Extraction - Recommended):

-

Dissolve crude in EtOAc.

-

Extract with 1N HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

-

Wash aqueous phase with EtOAc.

-

Basify aqueous phase to pH 10 with NaOH.

-

Extract product back into EtOAc (or DCM/iPrOH 3:1 if solubility is low).

-

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(pyridin-4-ylmethoxy)pyridin-2-amine with >95% regioselectivity.

Reagents:

-

2-Amino-3-hydroxypyridine (1.0 eq)

-

4-(Chloromethyl)pyridine hydrochloride (1.2 eq) [Handle with care: Vesicant]

-

Cesium Carbonate (

) (3.0 eq) -

Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

). Note: Oxygen exclusion is critical to prevent the aminopyridine from oxidizing to brown azo-impurities. -

Solubilization: Add 2-Amino-3-hydroxypyridine (1.0 eq) and

(3.0 eq) to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely be a suspension. -

Addition: Add 4-(Chloromethyl)pyridine hydrochloride (1.2 eq) directly to the flask as a solid.

-

Why? Adding the solid HCl salt prevents the need to handle the unstable free base. The excess

will neutralize it instantly in the solvent.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the disappearance of the starting material (M+1 = 111) and formation of product (M+1 = 202).

-

-

Workup (The "Crash Out" Method):

-

Cool to RT.

-

Pour the reaction mixture into 10 volumes of ice-cold water .

-

Stir vigorously for 30 minutes.

-

If a precipitate forms: Filter, wash with water and cold

. -

If no precipitate (oiling out): Extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over

.[1]

-

-

Purification: If the solid is off-white/tan, recrystallize from Ethanol. If oil, proceed to column chromatography using DCM:MeOH:NH3 (95:4:1).

Part 4: Analytical Verification

Use this table to verify your product and rule out the N-alkylated isomer.

| Feature | Target: O-Alkylated | Impurity: N-Alkylated (Pyridone) |

| 1H NMR (Pyridine Ring) | Signals for 2-aminopyridine ring remain aromatic (shifts ~6.5–8.0 ppm). | Loss of aromaticity in one ring; upfield shifts for protons adjacent to the carbonyl (pyridone C=O). |

| 13C NMR (Carbonyl) | No signal > 160 ppm (unless C-N is very deshielded). | Distinct C=O signal typically > 162 ppm. |

| HMBC Correlation |

References

-

Safety & Impurity Profile of 2-Amino-3-hydroxypyridine

- Source: Cosmetic Ingredient Review (CIR). "Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics."

- Relevance: Details the oxidative instability and common impurities (azo/nitroso)

-

URL:

-

Regioselectivity in Pyridone/Pyridinol Alkylation

- Source:Journal of Organic Chemistry. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.

- Relevance: Explains the thermodynamic preference for N-alkylation and the need for specific conditions (like Cs2CO3)

-

Synthesis of Pyridine Ethers (Analogous Chemistry)

- Source:Beilstein Journal of Organic Chemistry. "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers."

- Relevance: Provides protocols for handling similar pyridine-ether linkages and purification str

-

URL:

Sources

Technical Support Center: Purification of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Ticket ID: PUR-PYR-004 Subject: Purification Protocols & Troubleshooting for Bis-Heterocyclic Ethers Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties purifying 3-(Pyridin-4-ylmethoxy)pyridin-2-amine due to its specific physicochemical profile. This molecule contains three nitrogen centers: a primary exocyclic amine and two pyridine ring nitrogens.

-

The Challenge: The molecule is highly basic (

~6.8 for the 2-aminopyridine moiety) and polar. It interacts strongly with acidic silanol groups on standard silica gel, leading to peak tailing (streaking) and poor mass recovery. -

The Solution: This guide prioritizes pH-modified chromatography and Acid-Base "Swing" Extraction to isolate the free base effectively.

Module 1: Chemical Extraction (The "Swing" Method)

Issue: “My crude reaction mixture contains unreacted starting materials (halides/phenols) and inorganic salts. Standard washing isn't cleaning it up.”

Technical Insight: Because your target molecule has significant basicity (pyridine nitrogens + amine), you can exploit pH manipulation to separate it from neutral or acidic impurities (like phenols or unreacted alkyl halides).

Protocol: pH-Controlled Differential Extraction

-

Dissolution: Dissolve your crude solid in 1M HCl (aq). The goal is to protonate the pyridine nitrogens, forcing the molecule into the aqueous phase.

-

The "Scrub" Wash: Extract this acidic aqueous layer with a non-polar solvent (e.g., Ethyl Acetate or Dichloromethane ).

-

Result: Unreacted neutrals and acidic impurities move to the organic layer. The target molecule remains trapped in the water. Discard the organic layer.

-

-

The "Swing" (Basification): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat.

until the pH reaches 10–12 .-

Critical Step: You must exceed the

of the most basic nitrogen to ensure the molecule returns to its free-base form.

-

-

Extraction: Extract the now-cloudy basic aqueous layer with Dichloromethane (DCM) (3x).

-

Note: DCM is preferred over EtOAc here due to better solubility of the polar free base.

-

-

Drying: Dry combined organics over

and concentrate.

Workflow Visualization

Figure 1: Differential extraction logic to isolate basic heterocycles from neutral impurities.

Module 2: Chromatography Optimization

Issue: “The compound streaks on the column, or I lose mass on silica.”

Technical Insight:

Standard silica gel is slightly acidic (

Recommended Stationary Phases

| Phase Type | Suitability | Notes |

| Standard Silica | Low | Requires mobile phase modifiers (Triethylamine or |

| Amine-Functionalized Silica | High | Best choice. The surface amines shield silanols, preventing tailing without additives. |

| C18 (Reverse Phase) | Medium | Good for final polishing. Use basic buffer ( |

Protocol: The "Ammoniated" Mobile Phase (Normal Phase)

If using standard silica, you must use a modifier.

-

Base Solvent: Dichloromethane (DCM).

-

Polar Solvent: Methanol (MeOH).

-

Modifier: 7N Ammonia in Methanol (commercially available) OR Triethylamine (TEA).

-

Gradient: 0%

10% MeOH (containing 1%-

Preparation: Do not just add liquid ammonia. Use Methanolic Ammonia . If unavailable, add 1% TEA to the entire mobile phase system (both A and B solvents) to keep the column constantly deactivated.

-

Module 3: Crystallization (Final Polish)

Issue: “The product is an oil or amorphous solid after the column.”

Technical Insight: Ether-linked aminopyridines often "oil out" because they hold onto solvent (DCM/CHCl3) in the crystal lattice. To force crystallization, you need a high-polarity vs. non-polarity solvent switch.

Protocol: Anti-Solvent Precipitation

-

Dissolve: Dissolve the oil in the minimum amount of hot Isopropanol (IPA) or Ethyl Acetate .

-

Seed: If available, add a seed crystal. If not, scratch the glass surface.

-

Precipitate: Add n-Hexane or Heptane dropwise to the hot solution until persistent cloudiness appears.

-

Cool: Allow to cool to Room Temp, then 4°C.

-

Troubleshooting: If it oils out again, re-dissolve and try Ethanol/Water (9:1) . The water helps disrupt solvent inclusions.

-

Decision Logic for Purification

Figure 2: Decision matrix for selecting the appropriate purification route based on initial purity.

Frequently Asked Questions (FAQ)

Q: The product turned pink/brown on the shelf. Is it degraded? A: Aminopyridines are susceptible to air oxidation (N-oxide formation) or photo-degradation, often resulting in a color change even with <0.5% impurity formation.

-

Fix: Store under Nitrogen/Argon at -20°C. If color is deep, filter through a small pad of silica using the "Ammoniated" mobile phase.

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines (the 2-amino group) can form imines (Schiff bases) with ketones under catalytic acid conditions or heat. Stick to alcohols or esters.

Q: My NMR shows broad peaks. A: This is likely due to proton exchange on the amine or hydrogen bonding aggregates.

-

Fix: Add a drop of

to the NMR tube (shakes out exchangeable protons) or run the NMR in DMSO-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of heterocyclic amines and pyridines).

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Mechanistic insights into aminopyridine reactivity and stability).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses physicochemical properties of aminopyridine scaffolds).

-

Teledyne ISCO. (2023). "Purification of Highly Polar Compounds." Application Note AN102. (Technical data on amine-functionalized silica usage).

Technical Support Center: Stability & Storage of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Executive Summary: The Molecule's "Achilles' Heel"

As researchers, we often treat building blocks as static entities. However, 3-(Pyridin-4-ylmethoxy)pyridin-2-amine is a dynamic system. Its structure contains two specific vulnerabilities that drive 90% of storage degradation issues:

-

The Exocyclic Amine (-NH₂): Located on the electron-deficient pyridine ring, this group is prone to N-oxidation and azo-coupling (dimerization) when exposed to light and oxygen. This is the primary cause of the "yellowing" phenomenon.

-

The Picolyl Ether Linkage (-O-CH₂-Py): While ethers are generally stable to hydrolysis, the methylene bridge here is "benzylic-like" (specifically, picolylic). It is susceptible to radical oxidative abstraction , leading to cleavage of the linker, especially under UV light.

This guide provides a self-validating system to protect these sites and troubleshoot degradation when it occurs.

Module 1: The "Zero-Degradation" Storage Protocol

Do not rely on standard "cool, dry place" advice. This compound requires active defense.

The Storage Matrix

| Parameter | Standard Requirement | The "Why" (Mechanism) |

| Temperature | -20°C (± 5°C) | Slows the kinetics of auto-oxidation. At RT (25°C), the rate of N-oxide formation doubles approximately every 10°C increase (Arrhenius equation). |

| Atmosphere | Argon or Nitrogen Overlay | Essential. The free amine reacts with atmospheric oxygen. Argon is heavier than air and provides a better "blanket" than Nitrogen for opened vials. |

| Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV radiation (290–450 nm) which catalyzes the cleavage of the picolyl ether bond. |

| State | Solid (Dry) | Never store in solution. In DMSO or Methanol, the dissolved O₂ accelerates degradation by orders of magnitude compared to the solid state. |

Diagram 1: Storage Decision Logic

Use this workflow to determine the optimal storage strategy based on your usage frequency.

Caption: Decision tree for minimizing freeze-thaw stress and oxidative exposure based on usage frequency.

Module 2: Troubleshooting & FAQs

Q1: "My white powder has turned faint yellow/brown. Is it ruined?"

Diagnosis: This is the classic sign of surface oxidation . The amine group is forming trace amounts of azo-dimers or N-oxides, which are highly chromophoric (colored).

-

The Science: Even 0.1% degradation can cause a visible color shift.

-

Action:

-

Check Purity: Run an LC-MS. If purity is >98%, the degradation is likely superficial.

-

Purification: If purity is compromised (<95%), perform a recrystallization .

-

Solvent System: Ethanol/Heptane or Isopropanol.

-

Method: Dissolve in minimal hot ethanol, filter (to remove insoluble dimers), and slowly add heptane while cooling.

-

-

Q2: "I see a new impurity peak at RRT 0.9 or 1.1 on my HPLC."

Diagnosis:

-

RRT ~0.9 (Polar): Likely the N-oxide . This occurs if the container was not sealed tight against oxygen.

-

RRT <0.5 (Very Polar): Likely hydrolysis fragments (2-aminopyridine or 4-hydroxymethylpyridine derivatives). This indicates moisture ingress attacking the ether linkage.

-

Action:

-

If N-oxide: Can sometimes be reduced back to the amine using mild reducing agents (e.g., Zinc/Acetic acid), but repurchasing is often more cost-effective.

-

If Hydrolysis: Irreversible. Discard the batch.

-

Q3: "The compound has become sticky or clumped."

Diagnosis: Hygroscopicity . The free base amine has absorbed atmospheric water, forming a hydrate or simply wetting the crystal surface.

-

Risk: Water acts as a plasticizer and a medium for hydrolysis.

-

Action:

-

Dry the compound in a vacuum oven at 40°C for 4-6 hours over P₂O₅ or silica gel.

-

Pro-Tip: If you require long-term stability (>1 year), consider converting the free base to a Hydrochloride (HCl) salt . The salt form is significantly more resistant to oxidation and less hygroscopic.

-

Module 3: Degradation Mechanisms (The "Why")

Understanding the chemical pathways allows you to predict risks.

Diagram 2: Primary Degradation Pathways

Visualizing how Light (hν) and Oxygen (O₂) attack the molecule.

Caption: The two main enemies are Oxygen (leading to N-oxides) and Light (leading to ether cleavage). Prevention strategies are mapped in green.

Module 4: Analytical Monitoring Protocol

To validate the integrity of your batch, use this standardized HPLC method.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic rings) and 280 nm (pyridine specific).

Pass/Fail Criteria:

-

Purity: ≥ 98.0% (Area %).

-

Water Content (Karl Fischer): ≤ 1.0% w/w.

-

Appearance: White to off-white solid. (Reject if dark brown/gummy).

References

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003.

-